molecular formula C8H11NO2 B2795607 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 1547444-68-7

1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2795607
CAS No.: 1547444-68-7
M. Wt: 153.181
InChI Key: HNRQYYDXOAZYMG-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with ethyl and methyl groups at positions 1 and 2, respectively, and a carboxylic acid group at position 3

Mechanism of Action

Target of Action

It’s known that pyrrole derivatives, a class to which this compound belongs, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.

Mode of Action

It’s known that pyrrole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Pyrrole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Each of these activities involves different biochemical pathways and their downstream effects.

Result of Action

Given the broad range of biological activities associated with pyrrole derivatives , it’s likely that the compound’s action would result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved.

Biochemical Analysis

Biochemical Properties

1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid is commonly used as an organic synthesis intermediate It can interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It is known that pyrrole derivatives can bind with high affinity to multiple receptors , which could suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester, which is then hydrolyzed to yield the carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block for various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid ethyl ester: This compound is similar but features an ester group instead of a carboxylic acid group.

    2-Methyl-1H-pyrrole-3-carboxylic acid: Lacks the ethyl group at position 1.

    1-Ethyl-1H-pyrrole-3-carboxylic acid: Lacks the methyl group at position 2.

Uniqueness: this compound is unique due to the specific combination of ethyl and methyl groups on the pyrrole ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-ethyl-2-methylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-9-5-4-7(6(9)2)8(10)11/h4-5H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRQYYDXOAZYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=C1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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